molecular formula C15H12ClN3O B2677153 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole CAS No. 1024445-52-0

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole

Cat. No. B2677153
CAS RN: 1024445-52-0
M. Wt: 285.73
InChI Key: LOGUEJGCNZQEKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure. It includes bond lengths, bond angles, and the spatial arrangement of atoms .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Mechanism of Action

This refers to how the compound interacts with biological systems. It could involve its binding to receptors, its effect on biological pathways, or its overall effect on an organism .

Safety and Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and any precautions that need to be taken when handling it .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methoxy-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-20-15-18-17-14(11-7-9-12(16)10-8-11)19(15)13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGUEJGCNZQEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole

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